5-Fluoropyrimidin-2-ol

Übersicht

Beschreibung

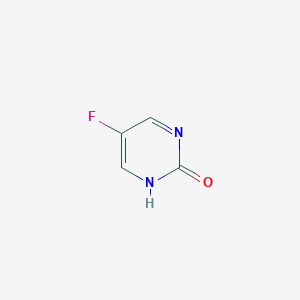

5-Fluor-2-pyrimidon, auch bekannt als 5-Fluor-2-hydroxypyrimidin, ist ein fluoriertes Pyrimidinderivat mit der Summenformel C4H3FN2O. Es ist eine heterocyclische Verbindung, die einen Pyrimidinring enthält, der an der 5-Position mit einem Fluoratom und an der 2-Position mit einer Hydroxylgruppe substituiert ist. Diese Verbindung ist aufgrund ihrer potentiellen biologischen Aktivitäten und Anwendungen von großem Interesse in der medizinischen Chemie und pharmazeutischen Forschung.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Fluor-2-pyrimidon kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Fluorierung von 2-Hydroxypyrimidin. Die Reaktion beinhaltet typischerweise die Verwendung eines elektrophilen Fluorierungsreagenzes wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) unter kontrollierten Bedingungen. Die Reaktion wird in einem geeigneten Lösungsmittel, wie z. B. Acetonitril oder Dichlormethan, bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt. Die Reaktionszeit kann je nach den spezifischen Bedingungen und den verwendeten Reagenzien von wenigen Stunden bis zu einer Nacht variieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Fluor-2-pyrimidon kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess kann die Optimierung der Reaktionsbedingungen, Reinigungsschritte und Qualitätskontrollmaßnahmen umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Wissenschaftliche Forschungsanwendungen

5-Fluor-2-pyrimidon hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Es dient als Baustein für die Synthese verschiedener pharmazeutischer Verbindungen, darunter antivirale und Antikrebsmittel.

Biologische Studien: Die Verbindung wird in Studien verwendet, um die biologischen Aktivitäten von fluorierten Pyrimidinen und ihre Wechselwirkungen mit biologischen Zielstrukturen zu untersuchen.

Chemische Biologie: Es wird bei der Entwicklung und Synthese chemischer Sonden eingesetzt, um Enzymmmechanismen und zelluläre Prozesse zu untersuchen.

Materialwissenschaften: Die Verbindung kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden, wie z. B. fluorierte Polymere und Beschichtungen.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Fluor-2-pyrimidon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. In der medizinischen Chemie sind fluorierte Pyrimidine wie 5-Fluor-2-pyrimidon dafür bekannt, Enzyme zu hemmen, die an der Nukleinsäuresynthese beteiligt sind, wie z. B. die Thymidylat-Synthase. Diese Hemmung stört die DNA- und RNA-Synthese, was zu einem Zellzyklusarrest und Apoptose in schnell teilenden Zellen, wie z. B. Krebszellen, führt . Darüber hinaus kann die Verbindung mit anderen Enzymen und Proteinen interagieren und verschiedene zelluläre Prozesse und Signalwege modulieren.

Wirkmechanismus

Target of Action

5-Fluoropyrimidin-2-ol, also known as 5-Fluoropyrimidin-2(1H)-one, 5-Fluoro-2-hydroxypyrimidine, or 5-Fluoropyrimidin-2-one, primarily targets thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair .

Mode of Action

The compound exerts its antitumor effects through several mechanisms. It inhibits the function of TS, leading to a decrease in the synthesis of dTMP . This results in a disruption of DNA synthesis and repair, causing DNA strand breaks and ultimately leading to cell death .

Biochemical Pathways

This compound affects the pyrimidine metabolism pathway . It is incorporated into RNA and DNA, inhibiting their normal function . The compound also inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), disrupting the synthesis of thymidine monophosphate (dTMP), a crucial component for DNA synthesis .

Pharmacokinetics

The pharmacokinetics of this compound are complex. The compound shares the same facilitated-transport system as uracil, adenine, and hypoxanthine . It exhibits saturable and nonsaturable components of influx . The compound’s absorption is pH dependent and reaches a steady status in 3 to 5 minutes . The primary and rate-limiting enzyme involved in its metabolism is dihydropyrimidine dehydrogenase (DPD), which is most concentrated in the liver .

Result of Action

The result of the action of this compound is the inhibition of DNA synthesis and repair, leading to DNA strand breaks . This disruption in the DNA structure triggers apoptosis, or programmed cell death, in the cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level of the environment can affect the compound’s absorption . Additionally, the circadian variation of DPD activity in humans can result in variable plasma concentrations of the drug throughout the day during prolonged intravenous infusion .

Biochemische Analyse

Biochemical Properties

5-Fluoropyrimidin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit thymidylate synthase, an enzyme involved in DNA replication . This interaction disrupts the normal function of the enzyme, leading to DNA strand breaks and inhibition of RNA synthesis and function .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with cardiotoxicity, causing conditions such as angina, myocardial infarction, arrhythmias, and heart failure .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily by inhibiting thymidylate synthase, leading to DNA strand breaks and disruption of RNA synthesis and function .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that this compound perturbs nucleic acid structure and dynamics, leading to new insights into its effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, up-regulation of miR-15b-5p has enhanced 5-FU-associated cell apoptosis and ameliorated cell response to 5-FU both in vitro and in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidine dehydrogenase (DPD), which is involved in its metabolism . The role of DPD in the catabolism of 5-FU is significant as it accounts for most of the clearance of 5-FU .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It shares the same facilitated-transport system as uracil, adenine, and hypoxanthine . The transport of this compound is neither temperature-dependent nor energy-dependent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-pyrimidone can be achieved through various synthetic routes. One common method involves the fluorination of 2-hydroxypyrimidine. The reaction typically involves the use of an electrophilic fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures. The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used .

Industrial Production Methods

Industrial production of 5-fluoro-2-pyrimidone may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Fluor-2-pyrimidon unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Fluoratom an der 5-Position kann unter geeigneten Bedingungen mit anderen Nukleophilen, wie z. B. Aminen oder Thiolen, substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Hydroxylgruppe an der 2-Position kann an Oxidations- und Reduktionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Cyclisierungsreaktionen: Die Verbindung kann Cyclisierungsreaktionen eingehen, um kondensierte Ringsysteme zu bilden, die einzigartige biologische Aktivitäten aufweisen können.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Halogenide. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Oxidationsreaktionen: Es können Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) verwendet werden.

Reduktionsreaktionen: Häufig werden Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und den verwendeten Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene 5-substituierte Pyrimidinderivate ergeben, während Oxidations- und Reduktionsreaktionen zur Bildung verschiedener hydroxyl- oder dehydroxyl-substituierter Verbindungen führen können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Fluoruracil (5-FU): Ein weit verbreitetes Chemotherapeutikum, das die Thymidylat-Synthase hemmt und die DNA-Synthese stört.

5-Fluor-2'-desoxyuridin (FdUrd): Ein Nukleosidanalog, das in der Krebstherapie eingesetzt wird.

5-Fluor-2'-desoxycytidin (FdCyd): Ein weiteres Nukleosidanalog mit Antikrebs-Eigenschaften.

Einzigartigkeit von 5-Fluor-2-pyrimidon

5-Fluor-2-pyrimidon ist einzigartig aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl eines Fluoratoms als auch einer Hydroxylgruppe am Pyrimidinring. Diese einzigartige Struktur verleiht besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht. Seine Fähigkeit, diverse chemische Reaktionen einzugehen und eine große Bandbreite an Derivaten zu bilden, erhöht seine Nutzbarkeit in der medizinischen Chemie und anderen wissenschaftlichen Bereichen weiter .

Biologische Aktivität

5-Fluoro-2-hydroxypyrimidine (5-FHP) is a fluorinated pyrimidine derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment. This compound is known for its role as an antimetabolite, primarily through its interaction with key enzymes involved in nucleic acid synthesis. This article delves into the biological activity of 5-FHP, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

5-FHP exerts its biological effects primarily by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition of TS leads to a depletion of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. This mechanism is similar to that of other fluoropyrimidines like 5-fluorouracil (5-FU), where the active metabolite 5-fluoro-2′-deoxyuridine 5′-monophosphate (FdUMP) binds covalently to TS, disrupting its function and resulting in cytotoxic effects on rapidly dividing cells .

The biochemical properties of 5-FHP are significant in understanding its role as an antitumor agent:

- Incorporation into Nucleic Acids : 5-FHP can be incorporated into RNA and DNA, leading to the formation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). These metabolites interfere with normal nucleic acid function, contributing to the cytotoxic effects observed in cancer cells.

- Cellular Effects : The compound influences various cellular processes, including gene expression and cell signaling pathways. Its ability to disrupt normal cellular metabolism makes it a potent candidate for cancer therapy.

Pharmacokinetics

The pharmacokinetics of 5-FHP involves its absorption, distribution, metabolism, and excretion (ADME). It has been observed that when administered orally, 5-FHP exhibits erratic absorption and nonlinear pharmacokinetics. This variability can affect its therapeutic efficacy and necessitates careful dosing strategies in clinical settings.

Research Findings

A number of studies have investigated the biological activity of 5-FHP and its derivatives:

- Case Study: Antitumor Activity : Research has demonstrated that various derivatives of 5-FHP exhibit potent antitumor activity against murine leukemia cells (L5178Y). Specifically, certain phosphorodiamidate derivatives showed comparable cytostatic effects to established treatments like FdUrd .

- Inhibition Studies : In vitro studies have confirmed that compounds derived from 5-FHP can inhibit the growth of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism involves intracellular conversion to FdUMP, which subsequently inhibits TS activity .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPABFFGQPLJKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174067 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-78-8, 214290-48-9 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2(1H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-pyrimidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROPYRIMIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXI7T1BI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 5-fluoropyrimidin-2-one and its derivatives like 5-fluorocytosine?

A1: 5-Fluorocytosine itself is a prodrug that is converted inside fungal cells to 5-fluorouracil. 5-Fluorouracil then acts as an antimetabolite, primarily disrupting RNA synthesis by inhibiting the enzyme thymidylate synthase. This inhibition blocks the production of thymidine, a crucial nucleotide for DNA replication, ultimately leading to fungal cell death. [, ]

Q2: How does the structure of 5-fluoropyrimidin-2-one contribute to its binding affinity?

A2: Research indicates that 5-fluoropyrimidin-2-one likely binds to its target enzyme as the covalent hydrate 3,4-dihydrouridine. This binding is influenced by the presence of the 4-hydroxyl group. Studies with cytidine deaminase, an enzyme that interacts with similar pyrimidine analogs, show that mutations affecting zinc-coordinating residues, particularly those interacting with the 4-hydroxyl group, significantly decrease the binding affinity for transition-state analogs like 5-fluoropyrimidin-2-one ribonucleoside (3,4) hydrate. [, ]

Q3: What is known about the structural characteristics of 5-fluoropyrimidin-2-one?

A3: 5-Fluoropyrimidin-2-one is characterized by its molecular formula C4H3FN2O and a molecular weight of 114.08 g/mol. Its crystal structure reveals a planar pyrimidine ring substituted with a fluorine atom at the 5-position and a keto group at the 2-position. Spectroscopic studies have provided insights into its electronic structure and interactions with solvents. [, ]

Q4: How does the structure of 5-fluoropyrimidin-2-one derivatives impact their antitumor activity?

A4: Studies exploring structure-activity relationships (SAR) of 5′-deoxy-5-fluorocytidine derivatives demonstrate that modifications at the 5′-position with alkylamine, alkoxyl, and amidine groups can significantly impact antitumor activity. Some of these derivatives exhibited comparable inhibitory effects on lung, breast, liver, and colon cancer cells to capecitabine, a known anticancer drug. []

Q5: What are the known pseudopolymorphs of 5-fluorocytosine, and how do their hydrogen-bonding patterns differ?

A5: Research has identified three new pseudopolymorphs of 5-fluorocytosine: 5-fluorocytosine dimethyl sulfoxide solvate, 5-fluorocytosine dimethylacetamide hemisolvate, and 5-fluorocytosine hemihydrate. While all three structures exhibit similar hydrogen-bond patterns within the 5-fluorocytosine ribbons (formed through R(2)(2)(8) dimer interactions), the hydrogen bonds formed with the solvent molecules lead to variations in the overall crystal packing. These differences result in the formation of layers or tubes of 5-fluorocytosine ribbons depending on the specific solvent. []

Q6: What are the implications of keto-enol tautomerism in 5-fluorouracil and its derivatives?

A6: Research using fluorescence spectroscopy and DFT calculations has shown that 5-fluorouracil and its derivatives exhibit keto-enol tautomerism in aqueous solutions. This tautomerism influences their luminescent properties and can be affected by factors such as pH and solvent polarity. The study identified specific tautomers for various 5-fluorouracil derivatives and highlighted the role of intermolecular proton transfer in the fluorescence of rare tautomers. []

Q7: Are there any known analytical techniques for characterizing and quantifying 5-fluoropyrimidin-2-one?

A7: Various analytical techniques can be employed for the characterization and quantification of 5-fluoropyrimidin-2-one. These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.